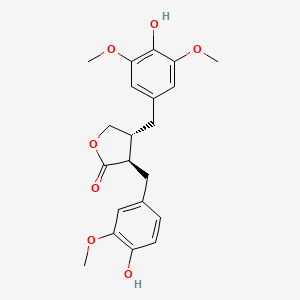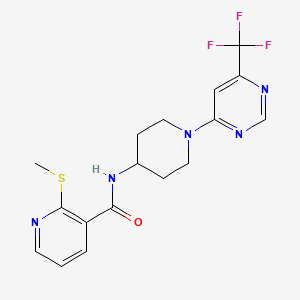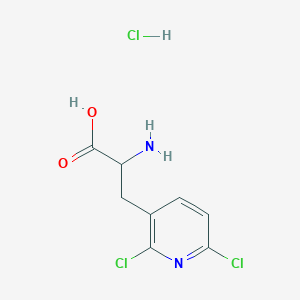![molecular formula C23H19BrN2O2 B2486726 4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 313684-00-3](/img/structure/B2486726.png)
4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,4-diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also has a bromobenzoyl group attached to it. The presence of these functional groups suggests that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the seven-membered diazepine ring and the various substituents. The bromine atom in the bromobenzoyl group is a heavy atom and may significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the diazepine ring, the bromobenzoyl group, and the other substituents. For example, the bromine atom is likely to make the compound relatively heavy and could influence its boiling point, melting point, and solubility .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Cytotoxic Agents and Enzyme Inhibition : A study by Spencer et al. (2009) demonstrated the potential of palladacycles, including compounds structurally similar to 4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, as cytotoxic agents against cancer cells and as inhibitors of cathepsin B, an enzyme linked to cancer-related events (Spencer et al., 2009).
Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized a series of benzodiazepin-1-yl phenylaminoethanones and evaluated them for their antimicrobial and anticancer activities. This study highlights the potential therapeutic applications of these compounds (Verma et al., 2015).
Structural and Synthetic Studies
Synthesis Techniques : Fülöpová et al. (2012) described a solid-phase synthesis method for creating trisubstituted benzo[1,4]-diazepin-5-one derivatives, demonstrating a versatile approach to synthesizing these types of compounds (Fülöpová et al., 2012).
Molecular Structure Analysis : Vlasiuk et al. (2000) provided insight into the molecular and crystal structure of a benztriazepin-2-one derivative, contributing to a deeper understanding of the structural characteristics of these compounds (Vlasiuk et al., 2000).
Receptor Interaction Studies
- Benzodiazepine Receptor Affinity : Research by Baraldi et al. (1985) explored the affinity of pyrazolo[4,3-e][1,4] diazepin-8-ones for the benzodiazepine receptor in the rat cerebral cortex, contributing to the understanding of the interaction of these compounds with central nervous system receptors (Baraldi et al., 1985).
Orientations Futures
Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and testing for biological activity. It would also be interesting to investigate its potential uses in medicine or other fields, given the known activities of other benzodiazepine compounds .
Propriétés
IUPAC Name |
4-(4-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)26(14-21(27)25-20)23(28)17-8-10-18(24)11-9-17/h2-13,22H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNFCYRQZFALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
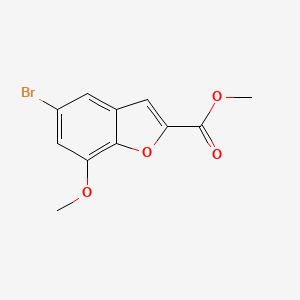
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
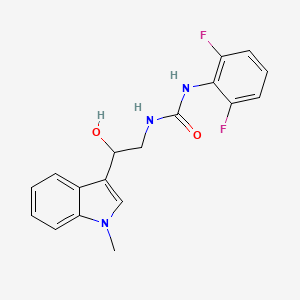

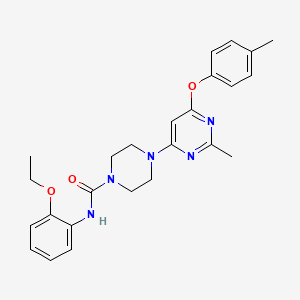
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
